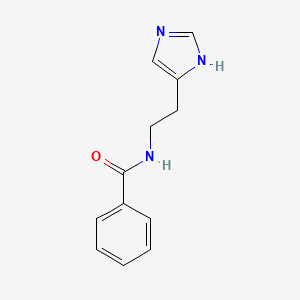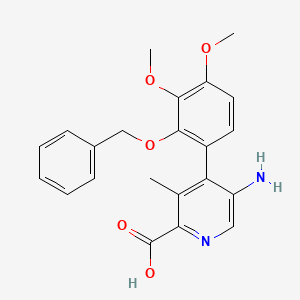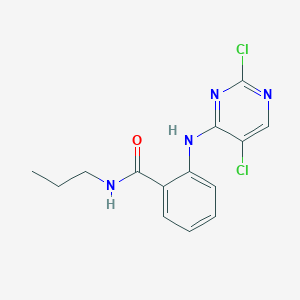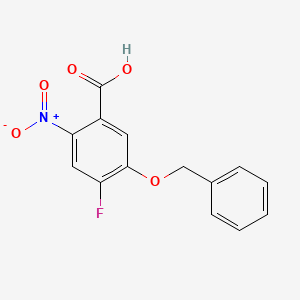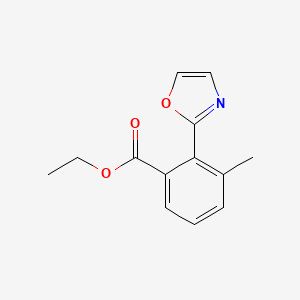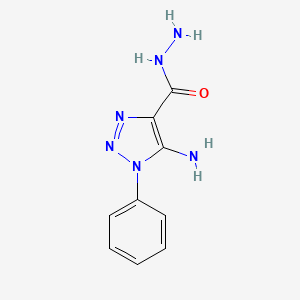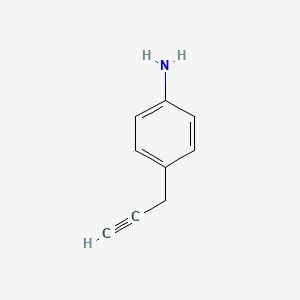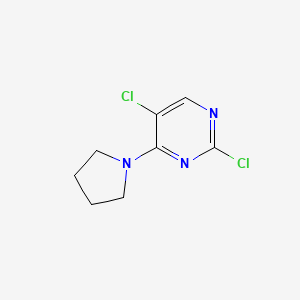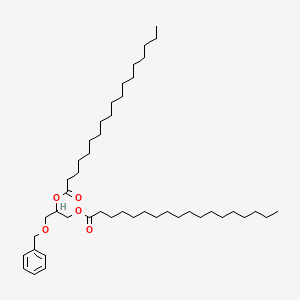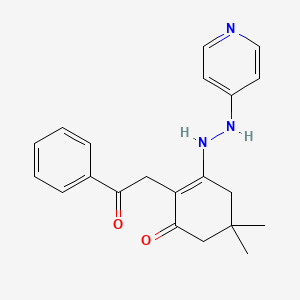
5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one: is a complex organic compound with a unique structure that includes a cyclohexenone ring, a phenacyl group, and a pyridinylhydrazinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one typically involves multiple steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through a Michael addition reaction followed by an aldol condensation. This involves the reaction of a diketone with an enolate under basic conditions.
Introduction of the Phenacyl Group: The phenacyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridinylhydrazinyl Moiety: The final step involves the reaction of the intermediate compound with 2-pyridin-4-ylhydrazine under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenacyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the cyclohexenone ring, converting it to a cyclohexanol derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
The compound’s potential biological activity, particularly its interaction with biological targets, makes it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although further research is needed to confirm these activities.
Industry
In material science, the compound can be used in the development of novel materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it useful in the modification of material surfaces.
作用机制
The mechanism by which 5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one exerts its effects depends on its interaction with molecular targets. The phenacyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridinylhydrazinyl moiety may form hydrogen bonds or coordinate with metal ions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one
- 5,5-Dimethyl-3-(pyridin-2-yl)cyclohex-2-en-1-one
- 5,5-Dimethyl-2,2-dipyridyl
Uniqueness
Compared to similar compounds, 5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one is unique due to the presence of both the phenacyl and pyridinylhydrazinyl groups. This dual functionality allows for a broader range of chemical reactions and potential applications. The combination of these groups in a single molecule enhances its versatility and potential for use in various fields.
属性
CAS 编号 |
58137-30-7 |
|---|---|
分子式 |
C21H23N3O2 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
5,5-dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H23N3O2/c1-21(2)13-18(24-23-16-8-10-22-11-9-16)17(20(26)14-21)12-19(25)15-6-4-3-5-7-15/h3-11,24H,12-14H2,1-2H3,(H,22,23) |
InChI 键 |
GLTNWNDCDLFOKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=C(C(=O)C1)CC(=O)C2=CC=CC=C2)NNC3=CC=NC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)

